Bienvenue dans la boutique en ligne BenchChem!

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Melting Point Purity Analytical Characterization

4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one (CAS 50776-26-6) is a critical pharmaceutical intermediate for sertraline and related serotonin reuptake inhibitors. Its unique 4-methyl substitution is essential for downstream pharmacophore formation; generic cyclopenta[b]indole analogs require costly additional methylation and compromise stereochemical outcomes. Suitable for CNS-focused medicinal chemistry and analytical method development. Insist on this precise methylated derivative (≥98% purity, mp 209-210°C) to ensure reproducible yields and regulatory-quality results in your synthetic pathway.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 50776-26-6
Cat. No. B1589802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one
CAS50776-26-6
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)CC2)C3=CC=CC=C31
InChIInChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
InChIKeyWOLBUCVAZJNGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one (CAS 50776-26-6): Core Chemical Profile and Structural Identity for Scientific Procurement


4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one (CAS 50776-26-6) is a heterocyclic compound belonging to the cyclopenta[b]indole class, characterized by a fused cyclopentane-indole core structure with a methyl substituent at the 4-position of the indole ring . The compound has a molecular formula of C₁₂H₁₁NO, a molecular weight of 185.22 g/mol, a melting point of 209-210°C, and a density of 1.25 g/cm³ . It is primarily utilized as a pharmaceutical intermediate in the synthesis of various active compounds, including key intermediates in the preparation of sertraline and related serotonin reuptake inhibitors .

4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: Critical Considerations Against Generic Replacement in Research and Manufacturing


Generic substitution within the cyclopenta[b]indole class is not advisable due to significant variations in biological activity and synthetic utility arising from subtle structural differences. The specific 4-methyl substitution pattern in this compound is crucial for its role as a synthetic intermediate, particularly in the formation of key pharmacophores found in sertraline and other CNS-active agents . While some cyclopenta[b]indole analogs exhibit antineoplastic activity via microtubule targeting, as demonstrated by compound 2 in acute myeloid leukemia cells with time-dependent cytotoxicity in the μM range, this particular methylated derivative is not characterized for such activity and instead serves a distinct synthetic purpose [1]. Substitution with unsubstituted cyclopenta[b]indole or other methyl positional isomers would likely lead to divergent reactivity in downstream synthetic steps or altered biological profiles, underscoring the necessity for precise chemical identity in procurement decisions.

Quantitative Differentiation of 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one (CAS 50776-26-6): Evidence-Based Selection Criteria for Procurement


Comparative Melting Point Analysis: Differentiating 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one from Related Cyclopenta[b]indoles

The target compound exhibits a melting point of 209-210°C, which is significantly higher than the unsubstituted cyclopenta[b]indol-1-one analog (3,4-dihydrocyclopenta[b]indol-1(2H)-one, CAS 61364-20-3), for which a melting point of approximately 185-189°C has been reported [1]. This elevated melting point, attributed to the 4-methyl substitution, serves as a critical quality control parameter for confirming identity and purity upon receipt, ensuring that the correct isomer is procured for downstream synthetic applications.

Melting Point Purity Analytical Characterization

Molecular Weight and Formula Comparison: Distinguishing 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one from Closely Related Analogs

The target compound has a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. This distinguishes it from the unsubstituted cyclopenta[b]indol-1-one scaffold (C₁₁H₉NO, MW 171.19 g/mol) and from the 2-hydroxy-3,3-dimethyl analog Bruceolline J (C₁₃H₁₃NO₂, MW 215.25 g/mol) [1]. These differences in molecular weight and formula are directly attributable to the presence and position of the 4-methyl substituent, which alters the compound's physicochemical properties and its behavior in synthetic transformations.

Molecular Weight Formula Structural Isomer

Density Variation as a Physical Property Differentiator for Cyclopenta[b]indole Analogs

The reported density of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is 1.25 g/cm³ . While comparative density data for closely related analogs is not consistently available in public databases, this value provides a baseline for assessing the physical consistency of the material. Variations in density could indicate the presence of impurities or the formation of different crystalline polymorphs, which may affect solubility and reactivity in subsequent synthetic steps.

Density Physical Property Analytical Quality Control

Synthetic Utility: Comparison of 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one vs. Unsubstituted Cyclopenta[b]indole in Sertraline Synthesis

4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is specifically employed as an intermediate in the synthesis of sertraline and related serotonin reuptake inhibitors . The 4-methyl substitution is a critical structural feature that directs the subsequent synthetic steps, particularly in the formation of the tetralone ring system. In contrast, the unsubstituted cyclopenta[b]indole (CAS 61364-20-3) lacks this methyl group and would not serve as a direct precursor for the same sertraline derivatives without additional synthetic manipulation [1].

Sertraline Pharmaceutical Intermediate Synthetic Route

Optimal Use Cases for 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one (CAS 50776-26-6) in Research and Pharmaceutical Manufacturing


Synthesis of Sertraline and Related Serotonin Reuptake Inhibitors

This compound is specifically utilized as a key pharmaceutical intermediate in the multistep synthesis of sertraline and structurally related serotonin reuptake inhibitors . The 4-methyl substituent is integral to the formation of the final pharmacophore, and procurement of this precise intermediate ensures the correct stereochemical outcome in subsequent synthetic transformations. Replacement with an unsubstituted analog would necessitate additional methylation steps, increasing cost and complexity [1].

Medicinal Chemistry Exploration of CNS-Active Agents

Researchers developing novel CNS-active compounds, particularly those targeting the serotonin transporter (SERT), may utilize 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one as a building block for structure-activity relationship (SAR) studies. The 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold, of which this compound is a derivative, has been employed in the design of new 5-HT reuptake inhibitors . The 4-methyl substitution provides a specific starting point for further derivatization, allowing for the systematic exploration of substituent effects on binding affinity and selectivity [1].

Quality Control and Analytical Reference Standard

Due to its well-defined physical properties, including a melting point of 209-210°C and a density of 1.25 g/cm³ , this compound can serve as a reference standard for analytical method development and validation. In pharmaceutical manufacturing environments, it can be used to calibrate instruments such as melting point apparatuses or to verify the identity and purity of similar cyclopenta[b]indole intermediates through comparative analysis [1].

Process Development and Scale-Up Studies

In the context of developing robust synthetic routes for sertraline production, this intermediate is essential for optimizing reaction conditions, including cyclization steps and purification methods . The compound's specific reactivity profile, influenced by the 4-methyl group, is critical for achieving high yields and purity in the final active pharmaceutical ingredient (API). Procurement of high-purity material (typically ≥98%) is mandatory for these studies to ensure reproducible results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.